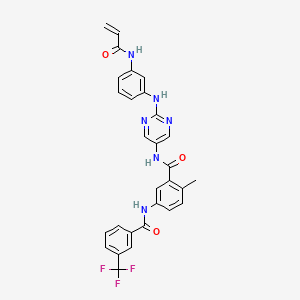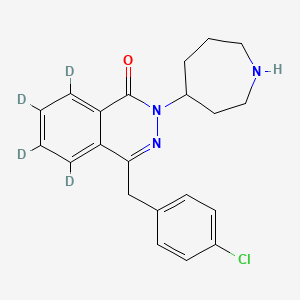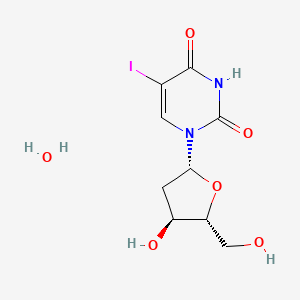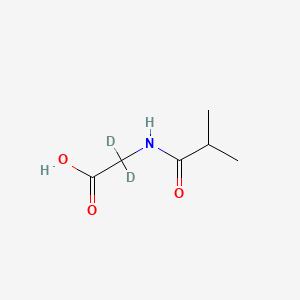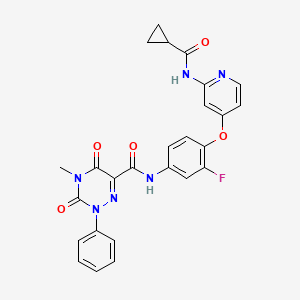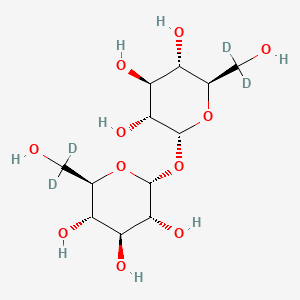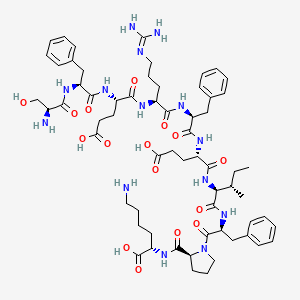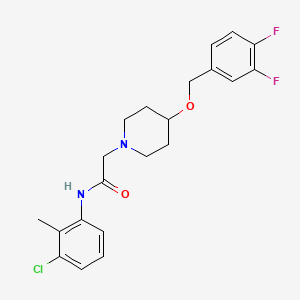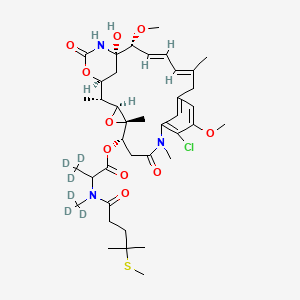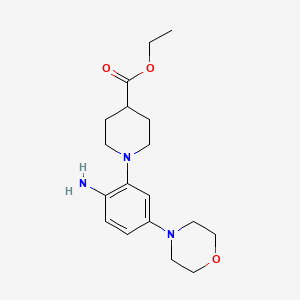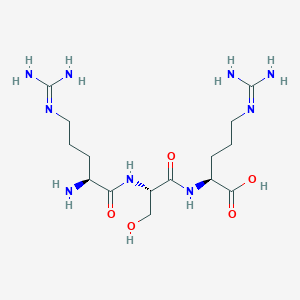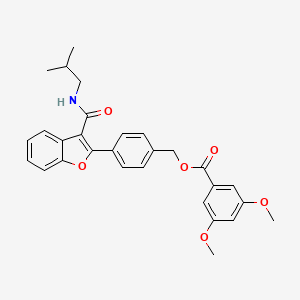
Grp78-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Grp78-IN-2 is a small molecule inhibitor specifically designed to target glucose-regulated protein 78 (GRP78), a chaperone protein predominantly expressed in the lumen of the endoplasmic reticulum. GRP78 plays a crucial role in protein folding and assembly, and its overexpression has been linked to various diseases, including cancer and viral infections . This compound has garnered significant attention for its potential therapeutic applications, particularly in oncology and virology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Grp78-IN-2 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions to enhance the compound’s binding affinity and specificity for GRP78.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs. Advanced purification techniques, including high-performance liquid chromatography (HPLC), are employed to ensure the compound’s quality and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
Grp78-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within this compound, altering its chemical properties.
Substitution: Substitution reactions are commonly used to introduce or replace functional groups, enhancing the compound’s activity and selectivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound, each with distinct chemical and biological properties. These derivatives are often evaluated for their efficacy in targeting GRP78 and their potential therapeutic applications .
Applications De Recherche Scientifique
Grp78-IN-2 has been extensively studied for its applications in various scientific fields:
Chemistry: The compound is used as a tool to study protein folding and chaperone activity in the endoplasmic reticulum.
Biology: Researchers utilize this compound to investigate the role of GRP78 in cellular stress responses and its involvement in disease progression.
Medicine: this compound shows promise as a therapeutic agent in cancer treatment by inhibiting GRP78, which is often overexpressed in tumor cells.
Mécanisme D'action
Grp78-IN-2 exerts its effects by binding to the ATPase domain of GRP78, inhibiting its chaperone activity. This binding disrupts the protein folding process in the endoplasmic reticulum, leading to the accumulation of misfolded proteins and inducing cellular stress responses. The inhibition of GRP78 can trigger apoptosis in cancer cells and reduce viral replication in infected cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
YUM70: Another GRP78 inhibitor that induces endoplasmic reticulum stress-mediated apoptosis in cancer cells.
Hydroxyquinoline Analogues: These compounds also target GRP78 and have shown efficacy in preclinical models of cancer.
Uniqueness of Grp78-IN-2
This compound is unique due to its high specificity and binding affinity for GRP78. Unlike other inhibitors, this compound has been optimized to minimize off-target effects, making it a promising candidate for therapeutic development. Its ability to induce apoptosis in cancer cells and inhibit viral replication highlights its potential as a versatile therapeutic agent .
Propriétés
Formule moléculaire |
C29H29NO6 |
|---|---|
Poids moléculaire |
487.5 g/mol |
Nom IUPAC |
[4-[3-(2-methylpropylcarbamoyl)-1-benzofuran-2-yl]phenyl]methyl 3,5-dimethoxybenzoate |
InChI |
InChI=1S/C29H29NO6/c1-18(2)16-30-28(31)26-24-7-5-6-8-25(24)36-27(26)20-11-9-19(10-12-20)17-35-29(32)21-13-22(33-3)15-23(14-21)34-4/h5-15,18H,16-17H2,1-4H3,(H,30,31) |
Clé InChI |
ZOOABDGOSXPCAX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNC(=O)C1=C(OC2=CC=CC=C21)C3=CC=C(C=C3)COC(=O)C4=CC(=CC(=C4)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


